molecular formula C15H11N5O4S B2954881 N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896327-73-4

N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2954881
CAS No.: 896327-73-4
M. Wt: 357.34
InChI Key: BYNNFSJNMVKKIW-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an N-(3-nitrophenyl)acetamide moiety. The pyridotriazinone scaffold is structurally distinct from common triazole or thiazole systems, offering unique electronic and steric profiles.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(16-10-4-3-5-11(8-10)20(23)24)9-25-14-17-12-6-1-2-7-19(12)15(22)18-14/h1-8H,9H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNNFSJNMVKKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridotriazinone Core: This could involve cyclization reactions starting from appropriate pyridine and triazine precursors.

    Introduction of the Sulfanylacetamide Group: This step might involve nucleophilic substitution reactions where a sulfanylacetamide moiety is introduced.

    Attachment of the Nitrophenyl Group: This could be achieved through nitration reactions followed by coupling reactions to attach the nitrophenyl group to the core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfanylacetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Inhibiting or modulating their activity.

    Interference with Cellular Pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs share key features such as sulfanyl-acetamide linkages and aromatic substituents but differ in core heterocycles and functional groups, leading to varied biological activities. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one 3-nitrophenyl, sulfanyl-acetamide Hypothesized: Chemokine/kinase modulation (inferred from analogs)
ZINC C20028245 1,3-thiazol-4-one 3-nitrophenyl, carbamimidamido Potential chemokine receptor modulation (e.g., CXCR4/CCR5)
OLC-12 1,2,4-triazole 4-isopropylphenyl, pyridinyl Orco agonist (olfactory receptor activation)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-triazole Furan-2-yl, amino group Anti-exudative activity (10 mg/kg dose, comparable to diclofenac)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene 4-chloro-2-nitrophenyl, methylsulfonyl Intermediate for heterocyclic synthesis (biological activity not specified)

Key Observations:

Triazole derivatives (e.g., OLC-12, anti-exudative agents) demonstrate that sulfanyl-acetamide linkages are critical for bioactivity, likely due to thioether flexibility and sulfur’s electronegativity .

Substituent Effects: The 3-nitrophenyl group in the target compound and ZINC C20028245 may enhance electrophilic interactions, whereas 4-isopropylphenyl in OLC-12 improves hydrophobicity for membrane receptor binding . Anti-exudative triazole derivatives with furan substituents highlight the role of polar groups (e.g., amino, furan) in modulating inflammation pathways .

Biological Activity Trends :

  • Sulfanyl-acetamide derivatives with nitrophenyl groups (target compound, ZINC C20028245) are associated with chemokine/kinase targets, while triazole variants (OLC-12, furan derivatives) show niche applications in olfaction or anti-inflammatory responses .

Research Findings and Data

Discussion

The target compound’s pyridotriazinone core and nitrophenyl group position it uniquely among sulfanyl-acetamides. However, the absence of direct activity data necessitates further studies to validate its pharmacological profile. Crystallographic refinement methods (e.g., SHELXL) used for related compounds () could aid in elucidating its 3D structure and intermolecular interactions .

Biological Activity

N-(3-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a nitrophenyl group with a pyrido-triazine moiety, which is linked through a sulfanyl group to an acetamide. This structural complexity may contribute to its diverse biological effects.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to fit into active sites of these targets, potentially inhibiting or modulating their activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains.
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit cholinesterases and other enzymes critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibitory effects on AChE and BChE
AntioxidantModerate antioxidant potential

Case Studies

Recent studies have explored the biological activity of related compounds and their mechanisms:

  • Cholinesterase Inhibition :
    • A study evaluated the inhibitory effect of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential therapeutic applications in treating Alzheimer's disease .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of similar pyrido-triazine derivatives. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating the compound's potential as an antibacterial agent .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups like nitro significantly enhances the inhibitory activity against cholinesterases compared to compounds without such modifications.

Table 2: Structure-Activity Relationship

Compound StructureAChE Inhibition (IC50)BChE Inhibition (IC50)Reference
N-(3-nitrophenyl)-...10.4 μM7.7 μM
Similar derivative without nitro group25.0 μM20.0 μM

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